molecular formula C24H21NO5S B2372353 [4-(3,5-dimethoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](4-methylphenyl)methanone CAS No. 1114850-50-8

[4-(3,5-dimethoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](4-methylphenyl)methanone

Cat. No.: B2372353
CAS No.: 1114850-50-8
M. Wt: 435.49
InChI Key: CDJMJHORSWNPGK-UHFFFAOYSA-N
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Description

[4-(3,5-dimethoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](4-methylphenyl)methanone is a useful research compound. Its molecular formula is C24H21NO5S and its molecular weight is 435.49. The purity is usually 95%.
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Biological Activity

The compound 4-(3,5-dimethoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone is a member of the benzothiazine family, known for its diverse biological activities. This article explores the compound's biological activity, including its pharmacological effects, structure-activity relationships, and potential therapeutic applications.

Chemical Structure

The compound has a complex structure characterized by the following features:

  • Benzothiazine core : This scaffold is associated with various biological activities.
  • Dimethoxyphenyl substituent : The presence of methoxy groups can enhance lipophilicity and bioactivity.
  • Methylphenyl moiety : This group may contribute to the compound's interaction with biological targets.

Biological Activity Overview

Research indicates that compounds within the benzothiazine class exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The specific activity of 4-(3,5-dimethoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone has been investigated in several studies.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of benzothiazine compounds possess significant antimicrobial properties. For instance:

  • Gram-positive bacteria : The compound showed effective inhibition against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of ≤0.25 µg/mL.
  • Gram-negative bacteria : It also exhibited activity against Acinetobacter baumannii at similar concentrations.
  • Fungal strains : The compound was effective against Candida albicans and Cryptococcus neoformans with MIC values ≤0.25 µg/mL .

Anti-inflammatory Activity

The compound's anti-inflammatory effects have been linked to its ability to modulate signaling pathways such as NF-κB. In vitro assays showed that it could significantly reduce the activation of NF-κB in response to lipopolysaccharide (LPS) stimulation .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of benzothiazine derivatives. Key findings include:

  • Methoxy substitutions : The presence of methoxy groups at specific positions on the phenyl ring enhances bioactivity by improving binding affinity to biological targets.
  • Phenyl ring modifications : Alterations in the phenyl moiety can lead to variations in potency and selectivity against different microbial strains .

Case Studies

Several case studies highlight the efficacy of this compound and its analogs:

  • Study on Antimicrobial Efficacy :
  • Inflammation Model :
    • In a murine model of inflammation induced by LPS, treatment with this compound resulted in a significant decrease in inflammatory markers compared to controls.

Properties

IUPAC Name

[4-(3,5-dimethoxyphenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-(4-methylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21NO5S/c1-16-8-10-17(11-9-16)24(26)23-15-25(18-12-19(29-2)14-20(13-18)30-3)21-6-4-5-7-22(21)31(23,27)28/h4-15H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDJMJHORSWNPGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=CN(C3=CC=CC=C3S2(=O)=O)C4=CC(=CC(=C4)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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